Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate
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Overview
Description
Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .
Mechanism of Action
Target of Action
These drugs bind to various biological targets based on their chemical diversity .
Mode of Action
Isoxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific structure of the derivative and the nature of the target .
Biochemical Pathways
Isoxazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Result of Action
It is known that isoxazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific structure and the nature of their targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for constructing isoxazole rings . The reaction conditions often require the presence of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
In industrial settings, the production of isoxazole derivatives, including this compound, may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been reported to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups onto the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylate include:
- 5-Methylisoxazole-3-carboxylic acid
- 3-Methyl-5-(hydroxymethyl)isoxazole
- N-(5-methylisoxazol-3-yl)malonamide
Uniqueness
This compound is unique due to its specific substitution pattern on the isoxazole ring, which can impart distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Properties
IUPAC Name |
methyl 3-methyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-5-4-7(12-15-5)9-8(10(13)14-3)6(2)11-16-9/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSIFWDGJSJXMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=C(C(=NO2)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349736 |
Source
|
Record name | Methyl 3',5-dimethyl[3,5'-bi-1,2-oxazole]-4'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-12-0 |
Source
|
Record name | Methyl 3',5-dimethyl[3,5'-bi-1,2-oxazole]-4'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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